molecular formula C13H22N2O B1588344 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine CAS No. 871269-05-5

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Cat. No. B1588344
M. Wt: 222.33 g/mol
InChI Key: RASGFJRDXYRXAJ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine (2-E5-DIPAP) is a pyridine-based compound that has been used in a variety of scientific research applications. It is a versatile reagent and can be used to synthesize a wide range of organic compounds and derivatives.

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Amino-4-ethoxycarbonylpyridine, a closely related compound, serves as a starting material in the synthesis of 4-substituted-N1-2-pyridylsulfanilamide derivatives, evaluated for their antimicrobial activity. These derivatives exhibit a noticeable inhibition of B. subtilis, suggesting potential applications in developing antibacterial agents O. A. El-Salam, S. F. Mohamed, 2005.

Facilitating Complex Organic Syntheses

Ethoxycarbonylmalonaldehyde, which is structurally related to 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine, has been utilized in a facile method to access 2,3-disubstituted-5-ethoxycarbonylpyridines. These derivatives, related to nicotinic acid, are of significant interest due to their biological and medicinal importance. The synthesis showcases the versatility of ethoxy derivatives in generating polyfunctionally substituted pyridines S. Torii, T. Inokuchi, M. Kubota, 1986.

Novel Material Synthesis

A new material, 5-amino-2-methoxypyridine ester amide of squaric acid ethyl ester, demonstrates significant second-order nonlinear optical (NLO) applications. This derivative highlights the potential of ethoxy-aminopyridines in material science, particularly in creating compounds with unique electronic and optical properties T. Kolev et al., 2008.

Anticancer and Antiviral Agent Synthesis

The synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines showcases the relevance of ethoxy-aminopyridine derivatives in developing potential analgesic and anti-inflammatory agents. Some compounds exhibited higher potency than standard drugs, indicating their utility in medicinal chemistry for drug development M. Chhabria et al., 2007.

properties

IUPAC Name

6-ethoxy-N,N-di(propan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-6-16-13-8-7-12(9-14-13)15(10(2)3)11(4)5/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASGFJRDXYRXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428411
Record name 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

CAS RN

871269-05-5
Record name 6-Ethoxy-N,N-bis(1-methylethyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871269-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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